molecular formula C24H25ClN4O4S B2902919 N-(4-{2-[4-(2-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)-3,4-dimethoxybenzamide CAS No. 1005294-87-0

N-(4-{2-[4-(2-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)-3,4-dimethoxybenzamide

Cat. No. B2902919
CAS RN: 1005294-87-0
M. Wt: 501
InChI Key: PIQHTINVCIQZAB-UHFFFAOYSA-N
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Description

“N-(4-{2-[4-(2-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)-3,4-dimethoxybenzamide” is a compound with a complex structure. It has been identified as a potent and selective D4 dopamine receptor ligand . This suggests that it may have potential applications in the field of neuroscience, particularly in the study and treatment of conditions related to dopamine function .


Molecular Structure Analysis

The molecular structure of this compound is complex, featuring a piperazine ring, a thiazole ring, and a benzamide group. The presence of these functional groups suggests that the compound may have interesting chemical properties and biological activities .


Physical And Chemical Properties Analysis

The compound is a solid and its solubility in DMSO is 22 mg/mL, while it is insoluble in water . The empirical formula is C20H24ClN3O2 and the molecular weight is 373.88 .

Mechanism of Action

Target of Action

The primary target of this compound is the D4 dopamine receptor . Dopamine receptors are a class of G protein-coupled receptors that are prominent in the vertebrate central nervous system (CNS). The neurotransmitter dopamine is the primary endogenous ligand for dopamine receptors.

Mode of Action

This compound acts as a potent and selective ligand for the D4 dopamine receptor . Ligands are molecules that bind to other molecules, in this case, the D4 dopamine receptor. When this compound binds to the receptor, it can alter the receptor’s behavior, leading to changes in the cell.

Future Directions

Given its activity as a D4 dopamine receptor ligand, this compound could be of interest in the study of various neurological and psychiatric conditions. Future research could explore its potential uses in this context, as well as investigate its other biological activities . Further studies could also aim to optimize its synthesis and explore its behavior in various chemical reactions.

properties

IUPAC Name

N-[4-[2-[4-(2-chlorophenyl)piperazin-1-yl]-2-oxoethyl]-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25ClN4O4S/c1-32-20-8-7-16(13-21(20)33-2)23(31)27-24-26-17(15-34-24)14-22(30)29-11-9-28(10-12-29)19-6-4-3-5-18(19)25/h3-8,13,15H,9-12,14H2,1-2H3,(H,26,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIQHTINVCIQZAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=NC(=CS2)CC(=O)N3CCN(CC3)C4=CC=CC=C4Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

501.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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